1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, potassium salt
Overview
Description
1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, potassium salt is a perfluorinated compound. It is known for its unique chemical properties, including high thermal stability, chemical resistance, and surfactant properties. This compound is often used in various industrial and scientific applications due to its ability to interact with both hydrophobic and hydrophilic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, potassium salt typically involves the fluorination of pentanesulfonic acid. One common method is the electrochemical fluorination process, where pentanesulfonic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the perfluorinated compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale electrochemical fluorination. The process is carried out in specialized reactors designed to handle the corrosive nature of hydrogen fluoride. The resulting product is then purified through various methods, including distillation and crystallization, to obtain the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, potassium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Oxidation and Reduction: While the perfluorinated nature of the compound makes it resistant to oxidation, it can still undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reduction reactions can produce partially fluorinated compounds.
Scientific Research Applications
1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and ion-pairing reagent in chromatography and mass spectrometry.
Biology: Employed in studies involving protein folding and interactions due to its ability to stabilize proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of fluorinated surfactants and coatings, providing resistance to chemicals and heat.
Mechanism of Action
The mechanism of action of 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, potassium salt involves its interaction with various molecular targets. The perfluorinated nature of the compound allows it to form strong interactions with both hydrophobic and hydrophilic molecules. This dual affinity makes it an effective surfactant and stabilizing agent in various applications.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanesulfonic acid (PFOS): Another perfluorinated sulfonic acid with similar properties but a longer carbon chain.
Perfluorobutanesulfonic acid (PFBS): A shorter-chain perfluorinated sulfonic acid with similar chemical resistance and surfactant properties.
Uniqueness
1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, potassium salt is unique due to its specific carbon chain length and the presence of a potassium ion. This combination provides a balance of hydrophobic and hydrophilic properties, making it particularly useful in applications requiring both chemical resistance and surfactant properties.
Properties
IUPAC Name |
potassium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF11O3S.K/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19;/h(H,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUZXTVANFJFPD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11KO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063214 | |
Record name | Potassium perfluoropentanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3872-25-1 | |
Record name | Perfluoropentanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003872251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium perfluoropentanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium perfluoropentane-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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